molecular formula C15H13ClO4 B6405626 2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid CAS No. 1261925-56-7

2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid

Cat. No.: B6405626
CAS No.: 1261925-56-7
M. Wt: 292.71 g/mol
InChI Key: PCTCUPWACRTATG-UHFFFAOYSA-N
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Description

2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a 2,5-dimethoxyphenyl group at the fourth position on the benzoic acid core

Properties

IUPAC Name

2-chloro-4-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-10-4-6-14(20-2)12(8-10)9-3-5-11(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTCUPWACRTATG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690828
Record name 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-56-7
Record name 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 2,5-dimethoxybenzene.

    Friedel-Crafts Acylation: The 2,5-dimethoxybenzene undergoes Friedel-Crafts acylation with 2-chlorobenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation under controlled conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can yield carboxylic acids or ketones.

    Coupling Products: Biaryl compounds are the major products of coupling reactions.

Scientific Research Applications

2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Studies: It is used in biological studies to investigate its effects on various biological pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and dimethoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2,4-dimethoxyphenyl)benzoic acid
  • 2-Chloro-4-(3,5-dimethoxyphenyl)benzoic acid
  • 2-Chloro-4-(2,5-dihydroxyphenyl)benzoic acid

Uniqueness

2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid is unique due to the specific positioning of the chloro and dimethoxy groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that may not be observed in similar compounds.

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